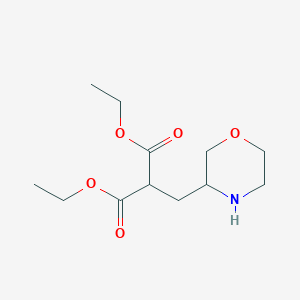

Diethyl 2-(morpholin-3-ylmethyl)malonate

Description

Properties

Molecular Formula |

C12H21NO5 |

|---|---|

Molecular Weight |

259.30 g/mol |

IUPAC Name |

diethyl 2-(morpholin-3-ylmethyl)propanedioate |

InChI |

InChI=1S/C12H21NO5/c1-3-17-11(14)10(12(15)18-4-2)7-9-8-16-6-5-13-9/h9-10,13H,3-8H2,1-2H3 |

InChI Key |

UKHKNDBKEKAQPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1COCCN1)C(=O)OCC |

Origin of Product |

United States |

Q & A

Basic: What are common synthetic routes for preparing Diethyl 2-(morpholin-3-ylmethyl)malonate?

Answer:

Diethyl 2-(morpholin-3-ylmethyl)malonate can be synthesized via alkylation of the diethyl malonate enolate with a morpholin-3-ylmethyl electrophile (e.g., bromide or chloride). The enolate is typically generated using strong bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux. For example, analogous procedures involve nucleophilic aromatic substitution (SNAr) with nitroaryl groups () or alkylation of malonate enolates ( ) . Key steps include:

- Enolate formation : Use of bases (e.g., K₂CO₃) to deprotonate the α-hydrogen of diethyl malonate.

- Electrophile coupling : Reaction with morpholin-3-ylmethyl halide at elevated temperatures (80–100°C) to ensure reactivity.

- Purification : Column chromatography or recrystallization to isolate the product.

Advanced: How can alkylation of diethyl malonate enolates with bulky electrophiles (e.g., morpholin-3-ylmethyl) be optimized?

Answer:

Bulky electrophiles like morpholin-3-ylmethyl groups require tailored conditions to overcome steric hindrance:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability and electrophile solubility.

- Base strength : Strong bases (e.g., LDA or NaHMDS) improve enolate generation, but weaker bases (K₂CO₃) may suffice for less hindered systems .

- Temperature : Elevated temperatures (80–120°C) accelerate sluggish reactions but risk side reactions (e.g., decarboxylation).

- Phase-transfer catalysts : Use of crown ethers or TBAB improves interfacial reactivity in biphasic systems.

Reference : highlights DMF and K₂CO₃ at 100°C for nitroaryl derivatives.

Basic: What spectroscopic techniques are critical for characterizing Diethyl 2-(morpholin-3-ylmethyl)malonate?

Answer:

- ¹H/¹³C NMR : Identifies substituent integration and electronic environments (e.g., morpholinyl protons at δ 2.5–3.5 ppm, malonate ester carbonyls at ~170 ppm).

- IR spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹) and morpholine C-N vibrations.

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal packing).

Reference : Crystal structures in and validate bond angles and conformations.

Advanced: How can hydrolysis challenges in converting diethyl malonate derivatives to malonic acids be addressed?

Answer:

Hydrolysis of sterically hindered derivatives (e.g., morpholinylmethyl) often fails under basic conditions due to decarboxylation. Alternative strategies include:

- Acidic hydrolysis : Use HBr/AcOH mixtures to cleave esters without decarboxylation (yielded 63% for perfluorophenylacetic acid in ) .

- Enzymatic methods : Lipases or esterases under mild conditions (pH 7, 25°C) for selective hydrolysis .

- Protecting groups : Introduce temporary groups (e.g., silyl ethers) to stabilize intermediates during hydrolysis.

Advanced: How should researchers resolve contradictions in reported reaction outcomes for diethyl malonate derivatives?

Answer:

Contradictions (e.g., variable yields or side products) arise from subtle experimental differences:

- Base/solvent effects : Strong bases (NaOH) may cause decomposition, while weaker bases (K₂CO₃) favor alkylation ().

- Temperature control : Overheating promotes decarboxylation, as seen in failed hydrolysis attempts ( ) .

- Electrophile purity : Trace moisture in morpholin-3-ylmethyl halides can quench enolates.

Method : Replicate conditions with rigorous drying and monitor via TLC/GC-MS.

Advanced: Design a route to incorporate Diethyl 2-(morpholin-3-ylmethyl)malonate into heterocyclic systems.

Answer:

- Step 1 : Claisen condensation with ketones/esters to form β-ketoesters ( ) .

- Step 2 : Cyclization with amines (e.g., anilines) to yield pyridones or quinolines ().

- Step 3 : Post-functionalization (e.g., Suzuki coupling) to introduce aryl groups.

Example : React with 2-cyanoacetanilides to form 2-pyridones, leveraging the morpholinyl group’s electron-donating effects.

Basic: What role do diethyl malonate derivatives play in enantioselective synthesis?

Answer:

- Chiral intermediates : Asymmetric alkylation using organocatalysts (e.g., L-proline) generates enantiomerically enriched products (79% ee in ) .

- Dynamic kinetic resolution : Racemization of intermediates during reactions enables high enantioselectivity .

Reference : demonstrates L-proline-catalyzed Michael addition to acrylonitrile .

Advanced: What challenges arise in characterizing morpholinylmethyl-substituted malonates?

Answer:

- Conformational flexibility : Morpholine ring puckering and ester rotamers complicate NMR interpretation. Use variable-temperature NMR or X-ray crystallography ().

- Hydrogen bonding : Intermolecular H-bonds in crystals affect melting points and solubility ( ) .

- Mass spectrometry : Low volatility necessitates ESI or MALDI for accurate mass analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.